Proline, 4-methoxy-1-methyl-

Description

BenchChem offers high-quality Proline, 4-methoxy-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline, 4-methoxy-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

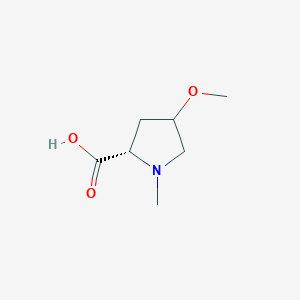

Structure

3D Structure

Properties

CAS No. |

666849-95-2 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |

InChI Key |

LCRFCICIBIZKQT-GDVGLLTNSA-N |

Isomeric SMILES |

CN1CC(C[C@H]1C(=O)O)OC |

Canonical SMILES |

CN1CC(CC1C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability and Conformational Dynamics of N-Methyl-4-Methoxyproline

The following technical guide details the thermodynamic stability and conformational landscape of N-methyl-4-methoxyproline.

Technical Guide for Drug Development & Structural Biology

Executive Summary

N-methyl-4-methoxyproline represents a specialized scaffold in peptidomimetic drug design, offering a unique intersection of steric bulk and stereoelectronic control. Unlike canonical proline, which relies solely on ring constraints, this derivative leverages the gauche effect of the 4-methoxy group and the steric demand of the N-methyl moiety to lock the pyrrolidine ring into specific puckering modes (

This guide analyzes the thermodynamic parameters governing these conformers, providing actionable data for engineering rigidified peptide backbones, collagen mimetics, and organocatalysts.

Theoretical Framework: Stereoelectronic Drivers

The conformational stability of N-methyl-4-methoxyproline is dictated by two opposing forces: steric repulsion (from the N-methyl and C2-carboxylate) and stereoelectronic effects (from the 4-methoxy substituent).

The Gauche Effect

The primary thermodynamic driver for ring puckering in 4-substituted prolines is the gauche effect.[1][2] This phenomenon arises from the hyperconjugative donation of electron density from the

-

Rule: The system stabilizes a conformation where the C–H bond and the C–OMe bond are anti-periplanar.

-

Outcome:

-

(2S, 4R)-isomer (Trans-4-OMe): Favors

-exo pucker. -

(2S, 4S)-isomer (Cis-4-OMe): Favors

-endo pucker.[2]

-

N-Methylation and Amide Geometry

In the context of peptide bonds, N-methylation of the proline nitrogen eliminates the H-bond donor capability and increases steric bulk.

-

Cis/Trans Amide Equilibrium: While standard prolines favor the trans amide isomer (

), N-methylation typically shifts the equilibrium, often increasing the population of the cis amide due to the reduced steric difference between the two rotamers (both -

Invertomers (Free Amine/Salt): For the free zwitterion or hydrochloride salt, the N-methyl group undergoes pyramidal inversion. The trans-invertomer (N-Me anti to C2-COOH) is thermodynamically favored over the cis-invertomer.

Conformational Analysis & Thermodynamic Data

Ring Puckering Equilibrium

The pyrrolidine ring exists in a dynamic equilibrium between two envelope conformations. The 4-methoxy substituent shifts this equilibrium significantly compared to unsubstituted proline.

| Parameter | (2S, 4R)-N-Me-4-OMe-Pro | (2S, 4S)-N-Me-4-OMe-Pro | Proline (Ref) |

| Preferred Pucker | |||

| Driving Force | Gauche effect ( | Gauche effect ( | Sterics |

| ~ -60° (Compact) | ~ -75° (Extended) | -60° to -75° | |

| ~ 150° (PPII-like) | ~ 120° | 145° | |

| Est. | +0.8 to +1.2 kcal/mol | -0.5 to -0.9 kcal/mol | ~0 kcal/mol |

N-Invertomer Stability (Protonated Form)

In acidic media (e.g., NMR in

-

Major Isomer: Trans (N-Methyl group is trans to the C2-Carboxyl group).

-

Minor Isomer: Cis (N-Methyl group is cis to the C2-Carboxyl group).

- : 2.45

-

(298 K):

Visualization of Conformational Pathways

The following diagram illustrates the relationship between the chemical structure (chirality) and the resulting thermodynamic minimum (pucker).

Figure 1: Conformational sorting of N-methyl-4-methoxyproline diastereomers driven by stereoelectronic effects.

Experimental Protocols for Stability Determination

To rigorously determine the thermodynamic parameters of these conformers, a combination of NMR spectroscopy and computational modeling is required.

Protocol: NMR-Based Conformational Analysis

This workflow determines the ring pucker ratio (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the N-methyl-4-methoxyproline salt in 0.6 mL of

. For peptide models, use -

1H NMR Acquisition: Acquire a high-resolution spectrum (minimum 500 MHz).

-

Coupling Constant Analysis (

):-

Extract vicinal coupling constants between

and -

Metric: The sum of couplings

correlates with pucker. -

Hz indicates a mix or

-

Hz or specific splitting patterns indicate

-

-

NOE Experiments:

-

Perform 1D-NOE or 2D-NOESY irradiation of the N-methyl signal.

-

Trans-invertomer: Strong NOE to

protons; weak/no NOE to -

Cis-invertomer: Strong NOE to

.

-

-

Thermodynamic Calculation:

-

Integrate distinct signals for cis and trans forms (if in slow exchange).

-

Calculate

. -

Calculate

.

-

Visualization of Experimental Workflow

Figure 2: Analytical workflow for extracting thermodynamic parameters from NMR data.

Applications in Drug Design

Understanding the thermodynamic stability of these conformers allows for "pre-organizing" drug molecules, reducing the entropic penalty of binding to a target.

-

Collagen Mimetics: The (2S, 4R) isomer (Exo-pucker) mimics the structure of hydroxyproline in collagen, stabilizing the triple helix.[2] The N-methyl group can provide proteolytic resistance.

-

-Turn Inducers: The (2S, 4S) isomer (Endo-pucker) is ideal for nucleating

-

Proteolysis Resistance: N-methylation prevents cleavage by standard proteases (like chymotrypsin) that require a secondary amide proton or specific steric clearance.

References

-

Conformational Analysis of 4-Substituted Prolines Source: Raines, R. T., et al.[5] "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker." PMC - PubMed Central. URL:[Link]

-

N-Methyl-4-methoxyproline Natural Product Isolation Source: De-Sousa, J. R., et al. "Dibenzyl trisulphide and trans-N-methyl-4-methoxyproline from Petiveria alliacea."[6][7] Phytochemistry, 1990.[6][7] URL:[Link]

-

Stereoelectronic Effects (The Gauche Effect) Source: Newberry, R. W., & Raines, R. T.[5] "The n→π* Interaction."[1][2] Accounts of Chemical Research. URL:[Link]

-

NMR Structure Elucidation Data Source: "Structure Elucidation by NMR in Organic Chemistry - trans-N-Methyl-4-methoxyproline." URL:[Link]

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smbstcollege.com [smbstcollege.com]

- 4. scribd.com [scribd.com]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

4-Methoxy-1-Methylproline: A Dual-Constraint Building Block for Peptide Engineering

The following technical guide details the structural, synthetic, and application-based properties of 4-methoxy-1-methylproline , a specialized non-proteinogenic amino acid used to constrain peptide geometry and enhance pharmacokinetic profiles.

Executive Summary

4-methoxy-1-methylproline (often abbreviated as Mmp or N-Me-Mop ) represents a high-value scaffold in medicinal chemistry, specifically designed to overcome the "conformational flexibility" and "metabolic instability" bottlenecks of peptide therapeutics. By integrating two distinct structural modifications—N-methylation and 4-position etherification —onto the proline ring, this building block offers a programmable way to lock peptide backbones into specific secondary structures (e.g.,

This guide serves as a technical manual for the synthesis, conformational analysis, and incorporation of 4-methoxy-1-methylproline into bioactive peptides.

Chemical Identity & Stereochemical Logic

The utility of 4-methoxy-1-methylproline stems from its ability to manipulate the pyrrolidine ring pucker via stereoelectronic effects.

-

IUPAC Name: (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (Natural isomer found in Petiveria alliacea)

-

Molecular Formula:

-

MW: 159.18 g/mol

The Stereoelectronic "Toggle"

Unlike native proline, which fluctuates between C

-

(4R)-Methoxy (Trans): Favors the C

-exo pucker (characteristic of collagen). -

(4S)-Methoxy (Cis): Favors the C

-endo pucker.

Simultaneously, the N-methyl group introduces steric bulk that destabilizes the trans amide bond, significantly increasing the population of the cis-peptide bond (

Experimental Synthesis Protocol

Note: This compound is rarely available in catalog quantities. The following protocol describes a robust "Protect-Modify-Deprotect" strategy suitable for gram-scale synthesis starting from inexpensive L-hydroxyproline.

Phase 1: Scaffold Preparation

Starting Material: trans-4-hydroxy-L-proline (Hyp).

-

N-Protection & Esterification:

-

React Hyp with

in MeOH to form H-Hyp-OMe -

Treat with

/ -

Yield: >90% of Boc-Hyp-OMe .

-

Phase 2: The 4-O-Methylation (Critical Step)

Direct methylation of the hydroxyl group requires conditions that prevent racemization at the

-

Reagents: Methyl Iodide (

), Silver Oxide ( -

Solvent: Acetonitrile (ACN) or DMF.

-

Protocol:

-

Dissolve Boc-Hyp-OMe (1.0 eq) in dry ACN.

-

Add

(5.0 eq) and -

Stir at reflux for 24–48 hours. Monitor via TLC (product is less polar).

-

Filter through Celite to remove silver salts. Concentrate in vacuo.

-

Result: Boc-4-methoxy-Pro-OMe .

-

Phase 3: N-Methylation Sequence

To install the N-methyl group, the Boc group must be exchanged.

-

Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour. Concentrate to dryness to yield the amine salt.

-

Reductive Amination (Eschweiler-Clarke variation):

-

Dissolve the amine salt in MeOH.

-

Add Formaldehyde (37% aq., 5.0 eq) and stir for 30 min.

-

Add

(3.0 eq) and adjust pH to ~5–6 with acetic acid. -

Stir overnight at RT.

-

-

Saponification (Final Deprotection):

-

Treat the N-methylated ester with LiOH (2.0 eq) in THF/

(3:1). -

Acidify carefully to pH 5–6 (isoelectric point) and lyophilize or extract with

-BuOH. -

Final Product: (2S,4R)-4-methoxy-1-methylproline .

-

Analytical Checkpoints (Self-Validation)

- NMR: Look for the characteristic N-Me singlet (~2.8 ppm) and O-Me singlet (~3.3 ppm).

-

NOESY: Confirm stereochemistry. A strong NOE between the

-proton and the 4-methoxy group indicates the (4S) isomer (cis-relationship), while lack thereof suggests the desired (4R) isomer.

Conformational Landscape & Mechanism

The following diagram illustrates how the combination of N-methylation and 4-methoxylation restricts the conformational space of the proline residue, creating a "locked" building block.

Figure 1: Mechanistic flow of how 4-methoxy-1-methylproline dictates peptide backbone geometry through stereoelectronic and steric locking mechanisms.

Applications in Drug Discovery[1]

Peptidomimetics & Stability

Native peptides are rapidly degraded by proteases. The N-methyl group of 4-methoxy-1-methylproline acts as a "shield," preventing the formation of the transition state required for amide bond hydrolysis.

-

Application: Replace Proline or Hydroxyproline in lead compounds with 4-methoxy-1-methylproline.

-

Outcome: Increased

(half-life) in plasma and improved oral bioavailability due to increased lipophilicity (logP).

Case Study: Natural Products

The (2S,4R) isomer is a naturally occurring metabolite in Petiveria alliacea (Guinea Hen Weed).

-

Bioactivity: Extracts containing this amino acid have demonstrated neuroprotective effects and inhibition of specific viral proteases.

-

Relevance: It serves as a validated scaffold for designing inhibitors that require a rigid, hydrophobic core to occupy specific binding pockets (e.g., S1' pockets of proteases).

Summary of Key Properties

| Property | Value / Description | Impact on Drug Design |

| Stereochemistry | (2S, 4R) [Trans] | Favors C |

| LogP | Higher than Pro/Hyp | Improves membrane permeability. |

| H-Bonding | H-Bond Acceptor (Ether) | Can engage in specific interactions without donating H. |

| Amide Preference | High Cis-Population | Promotes |

| Metabolic Stability | High | N-Me blocks aminopeptidases; 4-OMe blocks prolyl hydroxylases. |

References

-

De Sousa, J. R., et al. (1990).[1] "Dibenzyl Trisulphide and Trans-N-methyl-4-methoxyproline from Petiveria alliacea." Phytochemistry, 29(11), 3653-3655.[2] Link

-

Rainaldi, M., et al. (2025). "Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols." BenchChem Technical Notes. Link

-

Newberry, R. W., & Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Topics in Current Chemistry, 372, 19-56. (Provides foundational theory on the gauche effect in 4-substituted prolines). Link

-

Beck, A. K., et al. (1995). "Synthesis of (S)-2-Methylproline." Organic Syntheses, 72, 62. (Reference for N-alkylation and methylation strategies). Link

-

Kubota, D., et al. (2024). "Exploring the Therapeutic Potential of Petiveria alliacea L. Phytochemicals." PMC, 11150000. Link

Sources

Methodological & Application

Application Notes and Protocols: N-Methylation of 4-Methoxyproline Methyl Ester

Abstract

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide science, often imparting enhanced metabolic stability, membrane permeability, and modulated biological activity.[1][2] This document provides a comprehensive guide to the N-methylation of 4-methoxyproline methyl ester, a valuable building block for drug development. The primary protocol detailed is the Eschweiler-Clarke reaction, a classic and highly reliable method for methylating secondary amines without the risk of over-alkylation to form quaternary ammonium salts.[3][4] We will explore the causality behind experimental choices, provide a detailed step-by-step protocol, discuss purification strategies, and present alternative methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated procedure.

Introduction: The Significance of N-Methylation

The introduction of a methyl group onto the backbone nitrogen of a peptide chain can profoundly alter its pharmacological properties. This modification prevents the formation of hydrogen bonds, which can disrupt secondary structures like α-helices and β-sheets, but it can also pre-organize the peptide backbone to favor specific conformations for receptor binding. Furthermore, the N-methylated amide bond is resistant to many common proteases, significantly increasing the in vivo half-life of peptide-based therapeutics.[5]

The target molecule, 4-methoxyproline methyl ester, is a derivative of hydroxyproline. The methylation of its secondary amine yields N-methyl-4-methoxyproline methyl ester, a chiral building block for incorporation into novel peptidomimetics and small molecule drugs. The Eschweiler-Clarke reaction is an exemplary choice for this transformation due to its high efficiency, operational simplicity, and, most importantly, its self-limiting nature that stops at the tertiary amine stage.[3][6][7]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a specialized form of reductive amination.[4] The reaction utilizes an excess of formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[3]

The mechanism proceeds via two key stages:

-

Iminium Ion Formation: The secondary amine of the proline ester attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient tertiary iminium ion.

-

Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride to the electrophilic iminium ion. This reduces the iminium ion to the desired N-methylated tertiary amine. The reaction is driven forward by the irreversible loss of carbon dioxide gas from the oxidized formic acid.[3]

This mechanism elegantly prevents the formation of a quaternary ammonium salt, as the resulting tertiary amine cannot form another iminium ion with formaldehyde under these conditions.[3] Chiral centers adjacent to the amine, such as the α-carbon of proline, typically do not racemize during the reaction.[3]

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the N-methylation of 4-methoxyproline methyl ester hydrochloride. If starting from the free base, the initial neutralization step can be omitted.

Materials and Equipment

-

Reagents:

-

4-methoxyproline methyl ester hydrochloride

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle or oil bath)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

-

Quantitative Data Summary

The following table outlines the suggested stoichiometry for the reaction. It is recommended to perform the reaction on a 10 mmol scale initially.

| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Notes |

| 4-methoxyproline methyl ester HCl | ~195.65 | 1.0 | 1.96 g | The starting material. |

| Formaldehyde (37% aq. solution) | 30.03 | 2.5 | 2.0 mL (~25 mmol) | Serves as the source of the methyl group. Used in excess. |

| Formic Acid (98%) | 46.03 | 2.5 | 0.95 mL (~25 mmol) | Acts as the reducing agent (hydride source). Used in excess. |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | Used for neutralization during work-up. |

| Dichloromethane (DCM) | - | - | ~100 mL | Used for extraction of the final product. |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyproline methyl ester hydrochloride (1.96 g, 10 mmol).

-

Reagent Addition: In a fume hood, add formaldehyde (2.0 mL, ~25 mmol) followed by formic acid (0.95 mL, ~25 mmol).

-

Heating and Reaction: Attach a reflux condenser to the flask and heat the mixture to 90-100 °C using an oil bath or heating mantle. Vigorous evolution of carbon dioxide should be observed. Maintain this temperature for 2-4 hours, or until the gas evolution ceases.

-

Self-Validation: The cessation of CO₂ evolution is a strong indicator that the reaction is complete. Progress can also be monitored by Thin Layer Chromatography (TLC).

-

-

Cooling and Neutralization: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~50 mL of water.

-

Basification (Work-up): Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence stops and the pH is basic (~pH 8-9). This step neutralizes the excess formic acid and deprotonates the product, making it soluble in organic solvents.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

-

Causality Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-methyl-4-methoxyproline methyl ester.

-

Purification: The crude product is typically an oil. Purify it using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

-

Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C) and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the N-methylation of 4-methoxyproline methyl ester.

Alternative Protocol: Catalytic Reductive Amination

An alternative to the Eschweiler-Clarke reaction is reductive amination using catalytic hydrogenation. This method avoids the use of formic acid and can sometimes be cleaner, though it requires specialized hydrogenation equipment. A similar procedure has been described for the N-methylation of 4-hydroxyproline.[9]

Brief Protocol Outline:

-

Dissolve 4-methoxyproline methyl ester in a suitable solvent like methanol.

-

Add an aqueous solution of formaldehyde.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Conduct the reaction in a hydrogenation apparatus (e.g., a Parr shaker) under a hydrogen atmosphere (e.g., 50 psig) for 24 hours.[9]

-

After the reaction, the catalyst is removed by filtration (e.g., through Celite).

-

The product is isolated from the filtrate after solvent removal and appropriate work-up.[9]

This method is also very effective but requires careful handling of the pyrophoric Pd/C catalyst and access to high-pressure hydrogenation equipment.

References

-

Eschweiler Reaction. NROChemistry. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

-

Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

-

methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters. [Link]

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health (NIH). [Link]

-

Formylation of Amines. National Institutes of Health (NIH). [Link]

-

N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

-

Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link]

-

L-Proline, 2-methyl. Organic Syntheses Procedure. [Link]

-

Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

-

A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-

An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed. [Link]

-

Reductive Alkylation of Amines with Carboxylic Ortho Esters. ResearchGate. [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health (NIH). [Link]

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

incorporation of 4-methoxy-N-methylproline into bioactive peptides

Application Note: High-Efficiency Incorporation of 4-Methoxy-N-Methylproline into Therapeutic Peptides

Executive Summary

The incorporation of 4-methoxy-N-methylproline (MeMop) represents a sophisticated strategy in modern peptidomimetic drug design. This dual-modified amino acid addresses two critical bottlenecks in peptide therapeutics: membrane permeability and conformational stability .

While N-methylation improves metabolic stability and lipophilicity (enhancing oral bioavailability), the 4-methoxy substituent exerts a stereoelectronic "lock" on the pyrrolidine ring pucker. Together, they allow precise control over the peptide backbone's cis/trans isomerization equilibrium. However, the steric bulk of this residue presents significant synthetic challenges, particularly during Solid-Phase Peptide Synthesis (SPPS).[1] This guide details the optimized protocols for coupling, cleavage, and characterization of MeMop-containing peptides.

Scientific Rationale: The "Conformational Tug-of-War"

To successfully incorporate MeMop, one must understand the mechanistic forces at play. This is not merely a "bulky" amino acid; it is a conformational switch.

-

N-Methylation Effect: Replaces the H-bond donor (NH) with a methyl group. This eliminates a potential solvation shell, increasing lipophilicity. Critically, it lowers the energy barrier between cis and trans amide bonds, often increasing the population of the cis conformer (essential for turn structures like

-turns). -

4-Methoxy Effect (Stereoelectronic): The electronegative oxygen at C

induces a specific ring pucker via the gauche effect.-

(4R)-Methoxy: Favors C

-exo pucker -

(4S)-Methoxy: Favors C

-endo pucker

-

The Engineering Opportunity: By selecting the specific stereoisomer of 4-methoxy-N-methylproline, you can fine-tune the local secondary structure of the peptide, locking it into a bioactive conformation or protecting it from proteolytic cleavage.

Visualizing the Conformational Landscape

Figure 1: The interplay between ring pucker (controlled by methoxy stereochemistry) and amide geometry (influenced by N-methylation) determines the final bioactive conformation.

Materials and Reagents

Critical Reagent Selection: Standard coupling reagents (HBTU/DIC) are insufficient for MeMop due to severe steric hindrance.

| Component | Recommended Reagent | Purpose |

| Building Block | Fmoc-(4R/S)-MeMop-OH | N-protected, side-chain protected amino acid. |

| Coupling Reagent | HATU or COMU | High-reactivity uronium/aminium salts are required to drive the reaction on the hindered secondary amine. |

| Additives | HOAt (if using HATU) or Oxyma (if using COMU) | Suppresses racemization and enhances reaction rate. |

| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is preferred for Cys/His containing peptides to reduce racemization; DIEA is standard. |

| Resin | ChemMatrix or PEG-PS | High-swelling resins are crucial to allow diffusion of bulky reagents. |

| Monitoring | Chloranil Test | Do NOT use Kaiser Test. Kaiser detects primary amines; Chloranil detects secondary amines (turning blue). |

Protocol: Solid-Phase Incorporation

This protocol assumes a standard Fmoc/tBu strategy. The critical steps involve coupling of the MeMop unit and the subsequent coupling to the MeMop unit (the most difficult step).

Step 1: Coupling of Fmoc-MeMop-OH (The "Easy" Part)

Although easier than the next step, the steric bulk still demands potent activation.

-

Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

-

Activation:

-

Dissolve Fmoc-MeMop-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

-

Add DIEA (8 eq) .

-

Pre-activation time: 30 seconds (keep short to avoid racemization).

-

-

Coupling: Add mixture to resin. Shake at Room Temperature for 2 hours .

-

Monitoring: Perform Kaiser test (should be negative/colorless).

-

Capping (Mandatory): Unreacted amines must be capped to prevent deletion sequences. Use Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Step 2: Coupling TO the N-Terminal MeMop (The "Hard" Part)

This is the bottleneck. The nucleophile is a secondary amine buried by a methyl group and a methoxy ring. Standard conditions will fail.

-

Deprotection: Remove Fmoc from MeMop (20% Piperidine/DMF).[2]

-

Note: Monitor the UV waste. N-methyl Fmoc removal can sometimes be slower.

-

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

QC Check: Perform Chloranil Test .

-

Positive Result: Dark Blue beads (indicates free secondary amine).

-

-

Activation (High-Power Mode):

-

Amino Acid: Next Fmoc-AA-OH (5 eq) .

-

Reagent: HATU (5 eq) and HOAt (5 eq) .

-

Base: DIEA (10 eq) .

-

-

Coupling Condition:

-

Add activated solution to resin.[3]

-

Microwave (Optional but recommended): 75°C for 10 min (25W).

-

ORManual Heating: 50°C water bath for 2 hours.

-

ORDouble Coupling (RT): 2 x 3 hours at Room Temp.

-

-

Re-Check: Perform Chloranil Test. If still blue, repeat coupling with PyAOP or PyBroP (phosphonium salts often work better for difficult N-Me couplings).

Step 3: Prevention of Diketopiperazine (DKP) Formation

Risk: If MeMop is the 2nd residue from the N-terminus (e.g., H2N-AA1-MeMop-...), the free amine of AA1 can attack the carbonyl of MeMop, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

-

Solution: Use Trityl (Trt) protection for the N-terminus of the final AA if possible, or perform the final deprotection immediately before cleavage and use a bulky resin linker (like 2-chlorotrityl) which sterically discourages DKP formation.

Workflow Diagram: SPPS Cycle for MeMop

Figure 2: Optimized SPPS workflow highlighting the distinct QC steps (Kaiser vs. Chloranil) and aggressive coupling conditions required for the MeMop cycle.

Cleavage and Purification

The high lipophilicity of MeMop requires adjustments to standard purification protocols.

-

Cleavage Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5) is generally safe. The methoxy ether is stable to TFA.

-

Precipitation: MeMop peptides are often more soluble in ether than standard peptides.

-

Tip: If no precipitate forms in cold ether, evaporate the TFA under nitrogen first, then add ether. If still soluble, dilute with water/acetonitrile and lyophilize directly.

-

-

HPLC Purification:

-

Column: C18 is standard, but C8 or Phenyl-Hexyl may offer better selectivity for hydrophobic, N-methylated peptides.

-

Gradient: Use a shallower gradient (e.g., 0.5% B/min) around the elution point to separate cis/trans conformers, which often elute as split or broad peaks.

-

Temperature: Heating the column to 50°C-60°C can coalesce the cis/trans peaks into a single sharp peak, simplifying purification and integration.

-

Characterization & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Incomplete Coupling | Deletion sequence in MS (Mass = Target - AA). | Steric hindrance of N-methyl group.[1][4] | Use HATU/HOAt at 50°C. Switch to PyAOP . Perform double coupling. |

| Broad Peaks (HPLC) | "Messy" chromatogram, multiple peaks with same mass. | Slow cis/trans isomerization. | Run HPLC at 60°C . This is a feature, not a bug, of MeMop peptides. |

| Low Yield (DKP) | Mass corresponds to truncated peptide minus first 2 AAs. | Diketopiperazine formation at dipeptide stage. | Use 2-Chlorotrityl resin .[5] Avoid Fmoc deprotection of the dipeptide until the very last moment before coupling the 3rd AA. |

| Racemization | Diastereomers in HPLC. | Over-activation or prolonged base exposure. | Use Oxyma/DIC for Cys/His couplings. Limit pre-activation time of HATU to <1 min. |

References

-

Conformational Effects of 4-Substituted Prolines: Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[6][7] Annual Review of Biochemistry, 78, 929–958.

-

Coupling Reagents for N-Methyl Amino Acids: Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[8] Journal of Peptide Science, 12(3), 213–219.

-

HATU/HOAt Effectiveness: Carpino, L. A. (1993).[1][4] 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[1][8] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Diketopiperazine Formation Risks: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[5][9] Journal of the American Chemical Society, 94(9), 3102–3106.

-

Synthesis of N-Methylated Peptides (Review): Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[8] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. raineslab.com [raineslab.com]

- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Etherification of N-Protected 4-Hydroxyproline

Abstract & Strategic Overview

The etherification of trans-4-hydroxy-L-proline (Hyp) is a pivotal transformation in the synthesis of peptidomimetics, collagen-targeting drugs, and HIF prolyl hydroxylase inhibitors. However, this reaction is complicated by the substrate's susceptibility to racemization at the

This guide delineates the selection of reagents based on the desired stereochemical outcome. We contrast the Williamson ether synthesis (retention of configuration, high racemization risk) with the Mitsunobu reaction (inversion of configuration) and Silver Oxide mediated alkylation (mild retention).

Decision Matrix: Reagent Selection

The choice of reagent is dictated primarily by the target stereochemistry at C4 and the stability of the protecting groups.

Figure 1: Decision tree for selecting etherification reagents based on target stereochemistry.

Critical Mechanistic Insights

The Racemization Challenge

The

-

Risk Factor: Strong bases (e.g., NaH, KOtBu) used in Williamson synthesis can deprotonate the

-carbon, leading to an enolate intermediate. Upon reprotonation, the stereocenter scrambles, yielding a mixture of L- and D-proline derivatives. -

Mitigation: Use orthogonal protection for the carboxylic acid (e.g., methyl ester) to reduce acidity compared to the free acid, or utilize milder bases (

).

Stereochemical Inversion vs. Retention

-

Retention (

): Direct attack of the 4-alkoxide on an alkyl halide occurs with retention of configuration at the proline C4, as the C-O bond is not broken. -

Inversion (

): The Mitsunobu reaction activates the C4-hydroxyl group (forming a phosphonium intermediate), converting it into a leaving group. The nucleophile then attacks from the opposite face, inverting the center from trans to cis.

Detailed Protocols

Protocol A: Williamson Ether Synthesis (Retention)

Best for: Primary alkyl halides where C4 retention is required.

Reagents: Sodium Hydride (NaH), Alkyl Halide (

Step-by-Step Methodology:

-

Substrate Preparation: Ensure the starting material is fully protected (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester). Free acids will consume base and complicate purification.

-

Deprotonation:

-

Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M) under Argon.

-

Cool to 0°C (Critical to minimize racemization).

-

Add NaH (60% dispersion in oil, 1.1–1.2 equiv) portion-wise.

-

Stir at 0°C for 30 mins until hydrogen evolution ceases.

-

-

Alkylation:

-

Add Alkyl Halide (1.2–1.5 equiv) dropwise at 0°C.

-

Allow to warm to room temperature (RT) only if reaction is sluggish; otherwise maintain 0–5°C.

-

Monitor by TLC/LC-MS.

-

-

Quench & Workup:

-

Quench carefully with saturated

solution. -

Extract with EtOAc. Wash organic layer with

(5% aq) to remove DMF, then brine. -

Dry over

and concentrate.

-

Data Summary:

| Parameter | Condition | Note |

|---|

| Solvent | DMF or THF | DMF promotes

Protocol B: Mitsunobu Reaction (Inversion)

Best for: Creating cis-4-alkoxyprolines from natural trans-Hyp, or introducing complex alcohols.

Reagents: Triphenylphosphine (

Step-by-Step Methodology:

-

Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv),

(1.5 equiv), and the nucleophilic alcohol (1.5 equiv) in anhydrous THF or Toluene. -

Activation:

-

Cool mixture to 0°C.

-

Add DIAD (1.5 equiv) dropwise. Note: DIAD is preferred over DEAD due to better stability and safety profiles.

-

-

Reaction:

-

Stir at 0°C for 1 hour, then warm to RT.

-

Stir for 12–24 hours.

-

-

Workup:

Key Insight: To obtain a trans-ether using Mitsunobu, one must perform a "double inversion": first invert trans-Hyp to cis-Hyp (using a benzoate nucleophile followed by hydrolysis), then perform Mitsunobu on the cis-isomer.

Protocol C: Silver Oxide Mediated Alkylation (Mild Retention)

Best for: Methylation or Benzylation of sensitive substrates prone to racemization.

Reagents: Silver(I) Oxide (

Step-by-Step Methodology:

-

Mixture: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in DMF or Acetonitrile.

-

Addition: Add Alkyl Iodide (5–10 equiv, excess is standard) and

(1.5–2.0 equiv). -

Reaction:

-

Stir vigorously at RT. The reaction is heterogeneous.

-

Protect from light (wrap flask in foil).

-

Time: 12–48 hours.

-

-

Workup:

Troubleshooting & Optimization Guide

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Racemization ( | Base too strong or Temp too high. | Switch from NaH to |

| Elimination (Pyrroline formation) | E2 elimination competes with | Use primary halides only. Avoid heating. |

| Incomplete Reaction (Mitsunobu) | Mitsunobu works best with acidic nucleophiles ( | |

| Poor Solubility | Peptide aggregation. | Use "Magic Mixture" (DCM/DMF/NMP ratios) or sonication during reagent addition. |

Visualizing the Pathway Risks

Figure 2: Competing pathways in base-mediated etherification. Path 2 represents the critical failure mode causing racemization.

References

- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[4] Link

- Kuhn, R., et al. (1955). "Methylation of N-protected amino acids with silver oxide." Chemische Berichte.

-

Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link

-

BenchChem Technical Support. (2025). "Synthesis of 4-Hydroxy-N-Methylproline and Derivatives." Link[2]

Sources

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-4-Methoxyproline Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-4-methoxyproline, into peptide sequences is a critical strategy in modern drug discovery. This modification can significantly enhance a peptide's pharmacokinetic properties, including improved metabolic stability, oral bioavailability, and receptor selectivity.[1][2] However, the increased steric bulk around the nitrogen atom presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of coupling N-methyl-4-methoxyproline.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to N-methyl-4-methoxyproline so challenging?

The primary reason for the difficulty in coupling N-methyl-4-methoxyproline lies in steric hindrance. The methyl group on the alpha-nitrogen, combined with the rigid pyrrolidine ring of the proline analogue, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric clash significantly slows down the rate of amide bond formation, often resulting in incomplete reactions with standard coupling protocols.[3]

Q2: My standard coupling protocol with HBTU/HOBt is failing for N-methyl-4-methoxyproline. What is the mechanistic reason for this, and what are my immediate alternatives?

Standard uronium/aminium-based coupling reagents like HBTU, in combination with HOBt, are often inefficient for coupling sterically hindered N-methylated amino acids.[1] The benzotriazolyl ester intermediate formed with these reagents is often not reactive enough to overcome the steric barrier presented by the N-methyl group.[4]

Immediate Alternatives:

-

Switch to a More Potent Coupling Reagent: The go-to alternative is often HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][5] The 7-aza-hydroxybenzotriazole (HOAt) moiety in HATU creates a more reactive OAt-active ester, which has been shown to be more effective for hindered couplings.

-

Consider COMU: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient coupling reagent with reactivity comparable to HATU.[6][7] It has the added benefits of being non-explosive and having better solubility.[6]

-

Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for coupling N-methylated amino acids.[8][9]

Q3: I'm observing significant epimerization when coupling to N-methyl-4-methoxyproline. What are the causes, and how can I mitigate this side reaction?

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a common problem in peptide synthesis, especially during the coupling of sterically hindered residues. The primary cause is the abstraction of the alpha-proton of the activated amino acid by a base, leading to the formation of a planar enolate intermediate.[10]

Mitigation Strategies:

-

Choice of Base: The type and amount of base used are critical. Highly hindered, non-nucleophilic bases like diisopropylethylamine (DIEA) are generally preferred over less hindered bases.[10] Using the minimum necessary amount of base is also crucial.

-

Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the resin-bound amine. A prolonged pre-activation time increases the window for epimerization to occur.

-

Coupling Reagent Selection: Some coupling reagents are inherently less prone to causing epimerization. For instance, couplings involving HOAt are generally associated with lower levels of racemization compared to those with HOBt.[6]

Q4: Can microwave-assisted peptide synthesis (MAPS) help with the coupling of N-methyl-4-methoxyproline?

Yes, microwave energy can be a powerful tool to overcome the challenges of coupling sterically hindered amino acids.[3] Microwave irradiation can significantly accelerate the reaction rate, allowing difficult couplings to proceed to completion in a much shorter time frame.[3][11] This can lead to higher yields and purer peptides.[11]

Key Considerations for MAPS:

-

Temperature Control: Careful control of the reaction temperature is essential to prevent side reactions and epimerization.

-

Optimized Protocols: Use microwave protocols specifically designed for hindered amino acids. This may involve adjustments to power, temperature, and irradiation time.

Troubleshooting Guide

Scenario 1: Low Coupling Efficiency Despite Using a Strong Coupling Reagent (e.g., HATU)

Possible Causes:

-

Insufficient Reaction Time: Even with a potent coupling reagent, sterically hindered couplings may require longer reaction times than standard couplings.

-

Suboptimal Solvent: The choice of solvent can influence the reaction rate. While DMF is standard, other solvents like NMP or a mixture of DMF/DMSO might be more effective in some cases.[5]

-

Inadequate Reagent Equivalents: For particularly difficult couplings, increasing the equivalents of the amino acid and coupling reagent may be necessary.

Troubleshooting Steps:

-

Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.

-

Increase Reaction Time: Extend the coupling time and monitor the reaction progress using a qualitative test like the bromophenol blue test.[1]

-

Solvent Screening: If the issue persists, consider switching to NMP or a DMF/DMSO co-solvent system.

-

Increase Reagent Stoichiometry: Incrementally increase the equivalents of the protected amino acid and coupling reagent.

Scenario 2: Observation of Deletion Sequences in the Final Peptide

Possible Cause:

This is a direct consequence of incomplete coupling at the N-methyl-4-methoxyproline residue. If the coupling is not driven to completion, the subsequent amino acid will be coupled to the unreacted portion of the resin, leading to a peptide sequence lacking the intended residue.

Troubleshooting Steps:

This issue is best addressed proactively by optimizing the coupling protocol for N-methyl-4-methoxyproline as described in the sections above. If deletion sequences are already observed, it indicates a need to revisit and improve the coupling efficiency at that specific step.

Scenario 3: Difficulty in Dissolving N-methyl-4-methoxyproline

Possible Cause:

N-methylated amino acids can sometimes exhibit poor solubility in standard organic solvents due to their zwitterionic character.[12]

Troubleshooting Steps:

-

Co-solvents: Try dissolving the amino acid in a small amount of a more polar solvent like DMSO before adding it to the main reaction solvent (e.g., DMF).

-

Sonication: Gentle sonication can aid in the dissolution of the amino acid.

-

In Situ Solubilization: Sometimes, the addition of the coupling reagent and base can help to solubilize the amino acid derivative.[12]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling

-

Swell the resin in DMF.

-

Deprotect the N-terminal Fmoc group using a standard piperidine/DMF solution.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIEA to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.[1]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling progress using the bromophenol blue test.[1]

-

If the test is positive (blue), the coupling is incomplete. Perform a second coupling.

-

Once the coupling is complete (yellow/green), wash the resin with DMF.

Protocol 2: Microwave-Assisted Coupling

-

Follow steps 1-5 from Protocol 1.

-

Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.

-

Place the vessel in the microwave peptide synthesizer.

-

Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.

-

After the microwave program is complete, wash the resin with DMF.

-

Perform a bromophenol blue test to check for completion. If necessary, repeat the microwave coupling step.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered N-Methyl Amino Acids

| Coupling Reagent | Active Species | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Drawbacks |

| HBTU | OBt-ester | Moderate | Cost-effective, widely used. | Often inefficient for N-methyl amino acids.[1] |

| HATU | OAt-ester | High | "Gold standard" for difficult couplings. | More expensive than HBTU. |

| COMU | Oxyma-ester | High | High reactivity, non-explosive, good solubility.[6][7] | Can be less stable in solution over time. |

| PyAOP | OAt-phosphonium | High | Very effective for N-methyl amino acid couplings.[8] | Byproducts can be more difficult to remove. |

| PyBOP | OBt-phosphonium | Moderate-High | Good for hindered couplings. | Can be less efficient than PyAOP for N-methyl amino acids. |

Visualizations

Diagram 1: Decision Tree for Troubleshooting N-Methyl-4-Methoxyproline Coupling

Caption: Troubleshooting flowchart for N-methyl-4-methoxyproline coupling.

Diagram 2: Mechanism of Action - HATU vs. HBTU

Caption: Comparison of HATU and HBTU activation pathways.

References

- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.

- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–770.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.

- Kent, S. B., & Schnölzer, M. (1992). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 89(19), 9010–9014.

- Ueda, H., et al. (2022). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Anaspec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

- Yulnafatmawita, et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4930.

- Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446.

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Hydroxy-N-Methylproline.

- Reddit. (2025). Coupling N-methylhydroxy proline with a lipid ?. r/Chempros.

- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.

- SlideShare. (2015).

- Collins, J. M., & Collins, S. L. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 1047, 39–55.

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. 2024.sci-hub.cat [2024.sci-hub.cat]

- 5. pnas.org [pnas.org]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

preventing racemization during 4-methoxy-1-methylproline synthesis

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of 4-methoxy-1-methylproline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on maintaining stereochemical purity during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-methoxy-1-methylproline, and what are the initial considerations?

The most common and cost-effective starting material is trans-4-hydroxy-L-proline, a naturally occurring, non-proteinogenic amino acid.[1][2] Key initial considerations include confirming the stereochemical purity of the starting material and choosing appropriate protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions during the subsequent O-methylation and N-methylation steps.

Q2: At which stages of the synthesis is racemization most likely to occur?

Racemization is a significant risk at two key stages:

-

During activation of the carboxylic acid: If the synthesis involves peptide coupling or other reactions that activate the carboxyl group, there is a risk of racemization, especially in the presence of certain coupling reagents and bases.[3][4]

-

During N-methylation: The conditions used for N-methylation can sometimes lead to epimerization at the alpha-carbon (C2), particularly under harsh basic or acidic conditions, or at elevated temperatures.[5]

Q3: What are the underlying mechanisms of racemization in proline derivatives?

Racemization in proline and its derivatives typically proceeds through the formation of an enolate or enol intermediate at the α-carbon.[6] This planar intermediate can be protonated from either face, leading to a loss of the original stereochemistry. Factors that promote enolization, such as strong bases, high temperatures, and certain solvents, increase the risk of racemization.[5]

Troubleshooting Guide

Problem 1: Loss of Enantiomeric Excess (e.e.) after O-Methylation

Symptoms: Chiral HPLC or GC analysis of the O-methylated intermediate shows a significant decrease in enantiomeric purity compared to the starting trans-4-hydroxy-L-proline.

Potential Causes & Solutions:

-

Harsh Reaction Conditions: Using strong bases like sodium hydride (NaH) at elevated temperatures to deprotonate the hydroxyl group can also lead to deprotonation at the α-carbon.

-

Recommended Action: Employ milder conditions for O-methylation. A widely used method is the use of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a weaker base such as silver(I) oxide (Ag₂O) or potassium carbonate (K₂CO₃) at or below room temperature.

-

-

Inappropriate Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes facilitate racemization, especially in the presence of a base.

-

Recommended Action: Consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if compatible with the chosen reagents.

-

Problem 2: Significant Racemization during N-Methylation

Symptoms: The final 4-methoxy-1-methylproline product exhibits poor enantiomeric excess after the N-methylation step.

Potential Causes & Solutions:

-

Reductive Amination Conditions: A common method for N-methylation is reductive amination using formaldehyde followed by a reducing agent.[7] The pH and choice of reducing agent are critical.

-

Recommended Action: A well-established, racemization-minimizing procedure is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid. A more modern and often cleaner alternative is reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB). This reaction can be performed under neutral or mildly acidic conditions, which are less prone to causing racemization.

-

-

Direct Alkylation with Methyl Iodide: While seemingly straightforward, direct N-alkylation of the proline secondary amine with methyl iodide and a strong base can lead to racemization.

-

Recommended Action: If direct alkylation is necessary, use a bulky, non-nucleophilic base and carefully control the temperature. However, reductive amination is generally the preferred method for maintaining stereochemical integrity.

-

Experimental Protocols

Protocol 1: Stereoretentive N-Methylation via Reductive Amination

This protocol describes the N-methylation of a protected 4-methoxyproline derivative using formaldehyde and sodium triacetoxyborohydride, a method known to minimize racemization.

Step-by-Step Methodology:

-

Dissolve the N-protected 4-methoxyproline ester (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add aqueous formaldehyde (37% solution, 1.5-2.0 equivalents).

-

Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Chiral Purity Analysis by HPLC

To ensure the stereochemical integrity of your product, it is crucial to have a reliable analytical method.

Step-by-Step Methodology:

-

Derivatization (if necessary): For HPLC analysis, it is often necessary to derivatize the amino acid with a UV-active tag. A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[8]

-

Column Selection: Utilize a chiral stationary phase column suitable for amino acid enantiomer separation. Common choices include cyclodextrin-based columns.[8]

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), that provides good resolution of the enantiomers.

-

Analysis: Inject a standard of the racemic 4-methoxy-1-methylproline to determine the retention times of both enantiomers. Analyze your synthesized sample under the same conditions to determine the enantiomeric excess.

Data Presentation

Table 1: Comparison of N-Methylation Methods and Resulting Enantiomeric Excess (e.e.)

| N-Methylation Method | Reagents | Typical e.e. (%) | Potential for Racemization |

| Reductive Amination | Formaldehyde, Sodium Triacetoxyborohydride | >99% | Low |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | >98% | Low to Moderate |

| Direct Alkylation | Methyl Iodide, Strong Base (e.g., NaH) | 80-95% | High |

Visualizations

Logical Workflow for Preventing Racemization

Caption: Workflow for 4-methoxy-1-methylproline synthesis with critical chiral purity checkpoints.

Mechanism of Racemization at the α-Carbon

Caption: Racemization of a proline derivative via a planar enolate intermediate.

References

-

[Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis]([Link] Macmillan_Group/files/publications/2021_jacs_synthesis_of_enantiopure_unnatur.pdf)

Sources

- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Technical Support Center: 4-Methoxy-1-Methylproline Intermediates

Subject: Purification & Isolation Strategies for Proline Derivatives Ticket ID: PRO-4M-1M-PUR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 4-methoxy-1-methylproline presents a classic "Polarity Paradox" in organic chemistry. You begin with lipophilic, protected intermediates (amenable to standard silica chromatography) and end with a highly polar, zwitterionic final product (which defies standard extraction).[1]

This guide addresses the three critical stages of the workflow:

-

The Lipophilic Stage: Purification of

-protected -

The Zwitterionic Stage: Isolation of the free amino acid after deprotection/alkylation.[1]

-

The Stereochemical Stage: Separation of cis (4S) and trans (4R) diastereomers.[1]

Module 1: The Lipophilic Intermediates (Protected)

Context: You are likely synthesizing the intermediate

Q: My product co-elutes with mineral oil (from NaH) or excess methyl iodide. How do I separate them?

A: This is a common issue when using sodium hydride dispersions.[1] The mineral oil is non-polar, while your protected proline is moderately polar.[1]

The Protocol:

-

Quench: Carefully quench the reaction with cold saturated NH₄Cl.

-

Extraction: Extract into Ethyl Acetate (EtOAc), not DCM. EtOAc provides better separation from mineral oil during the subsequent wash steps.[1]

-

The Hexane Wash (Crucial Step):

-

Flash Chromatography: Use a gradient of Hexanes:EtOAc (starting 90:10, moving to 60:40).[1]

Q: I see a "double spot" on TLC. Is this the cis/trans isomer or rotamers?

A: If you are using

-

Diagnosis: Run the TLC.[1][9] Heat the TLC plate gently with a heat gun while developing (difficult) or simply run an NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers caused by the restricted rotation of the

-Carbamate bond. -

Action: Do not attempt to separate them. They will collapse into a single species upon deprotection.[1]

Module 2: The Zwitterionic Phase (The "Water Problem")

Context: You have deprotected the intermediate (removed Boc/Ester) or performed reductive amination to install the

Q: I cannot extract my product from the aqueous layer. It stays in the water no matter how much DCM I use.

A: You are fighting the isoelectric point (pI).[1] At neutral pH, the molecule exists as a zwitterion (

The Solution: Cation Exchange Chromatography (Dowex 50W-X8) This is the industry standard for desalting and isolating water-soluble amino acids.

Step-by-Step Protocol:

-

Resin Preparation: Use Dowex 50W-X8 (H+ form) .[1]

-

Activation: Wash resin with 1M HCl, then rinse with distilled water until the eluate is neutral (pH 7).[1]

-

-

Loading: Acidify your crude aqueous reaction mixture to pH 2 (using HCl). Load this onto the column.

-

Washing (Impurity Removal): Wash the column with 3-5 column volumes of distilled water .[1]

-

Elution (The Release): Elute with 1M NH₄OH (Ammonium Hydroxide) .

-

Isolation: Collect Ninhydrin-positive fractions and lyophilize. You will obtain the free amino acid as a white solid (ammonium salt may be present; repeated lyophilization removes excess ammonia).[1]

Caption: Decision tree for purification based on the protection status of the intermediate.

Module 3: Stereochemical Control (Cis vs. Trans)

Context: Etherification often produces a mixture of diastereomers (e.g., cis-4-methoxy vs. trans-4-methoxy), or you need to verify the purity of your chiral center.

Q: How do I separate the cis (4S) and trans (4R) diastereomers?

A: Separation is most effective at the Protected Stage (e.g.,

-

Flash Chromatography (Silica):

-

The cis and trans isomers of the methyl ester often have different Rf values due to the "envelope" conformation of the proline ring affecting the dipole moment.

-

Solvent System: Toluene:Ethyl Acetate (often provides better selectivity than Hex:EtOAc for diastereomers).[1]

-

-

Analytical Check (NMR):

-

The methoxy group protons (-OCH₃) will appear as distinct singlets for cis and trans isomers in ¹H NMR.

-

A: If you must separate at the Final (Zwitterionic) Stage: Standard C18 HPLC often fails to resolve these polar stereoisomers.

-

Method 1: Ligand-Exchange Chromatography (LEC). Use a chiral column loaded with Copper(II) (e.g., Chiralpak MA(+)).[1] The complexation geometry differs between cis and trans.[1]

-

Method 2: Derivatization. React a small aliquot with Marfey’s Reagent (FDAA).[1] This converts the enantiomers/diastereomers into lipophilic species easily separable on a standard C18 HPLC column.[1]

Module 4: Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Low Yield after Methylation | Quaternary Salt Formation | In reductive amination (HCHO/Pd/C), pH control is vital.[9] If pH < 4, reaction is slow.[1] If pH > 9, you risk over-alkylation.[1] Aim for pH 5-6 . |

| Product is a Hygroscopic Oil | Salt Contamination | The product is likely an HCl or TFA salt.[1] Pass through Dowex 1x8 (OH- form) or lyophilize repeatedly from water to obtain the zwitterionic solid.[1] |

| NMR shows "messy" peaks | Proline Conformational Flux | Proline derivatives exist in cis/trans amide bond equilibrium.[1] Run NMR in DMSO-d6 at 80°C to sharpen peaks. |

| Cannot detect on HPLC | Lack of Chromophore | 4-methoxy-1-methylproline has no aromatic rings. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] UV at 210nm is unreliable.[1] |

References

-

BenchChem. (2025).[1][5][9] Synthesis of 4-Hydroxy-N-Methylproline: Technical Support & Protocols. Retrieved from [1]

-

Hirs, C. H. W., Moore, S., & Stein, W. H. (1952).[1] Isolation of amino acids by chromatography on ion exchange columns. Journal of Biological Chemistry. Retrieved from [1]

-

Murphy, A. C., et al. (2008).[1][11] Concise, stereoselective route to the four diastereoisomers of 4-methylproline. Journal of Natural Products. Retrieved from

-

Google Patents. (1987).[1] Method for purification of an amino acid using ion exchange resin. Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Reaction Guide and Mechanism. Retrieved from [1]

Sources

- 1. diaion.com [diaion.com]

- 2. mdpi.com [mdpi.com]

- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 4. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 7. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Concise, stereoselective route to the four diastereoisomers of 4-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]

stability of methoxy ether linkage under acidic TFA cleavage conditions

This is a comprehensive technical guide designed for the Senior Application Scientist persona. It addresses the stability of methoxy ether linkages in TFA (trifluoroacetic acid) cleavage conditions, distinguishing between stable structural motifs and acid-labile protecting groups.

Executive Summary

The stability of a "methoxy ether linkage" in TFA depends entirely on the chemical environment of the ether oxygen.

-

Aliphatic/Aromatic Methyl Ethers (

): STABLE. Simple methyl ethers (e.g., anisole, aliphatic methoxy groups) are generally inert to standard TFA cleavage conditions (95% TFA, ambient temperature, 2-4 hours).[1] They require stronger Lewis acids (e.g., -

p-Methoxybenzyl (PMB) Ethers (

): LABILE. If "methoxy ether" refers to a protecting group relying on the electron-donating effect of a methoxy substituent (like PMB), it is unstable and will cleave rapidly in high-concentration TFA.[1]

Quick Decision Matrix:

| Linkage Type | Chemical Structure | Stability in 95% TFA | Primary Use |

| Methyl Ether | Stable | Permanent structural motif, Scavenger (Anisole) | |

| p-Methoxybenzyl | Unstable (Cleaves) | Protecting group for alcohols/thiols | |

| Methoxy-substituted Linker | Resin-$Linker(OMe)-Peptide | Variable | Acid-sensitivity tuner (e.g., SASRIN, Rink) |

Technical Deep Dive & Mechanisms

Why Methyl Ethers ( ) Are Stable

In standard Solid Phase Peptide Synthesis (SPPS) or organic cleavage, TFA (

-

Mechanism: Cleavage of a methyl ether requires

attack on the methyl group (demethylation).[1] Without a strong nucleophile (like -

Result: The methyl group remains attached.[1][2] This allows the use of Anisole (Methoxybenzene) as a scavenger; it traps cations via electrophilic aromatic substitution on the ring, but does not undergo demethylation to phenol.

Why PMB Ethers Are Labile

The p-methoxy group on a benzyl ether functions as an "internal switch."[1] It donates electron density into the aromatic ring, stabilizing the benzylic carbocation formed upon protonation.

-

Mechanism: Protonation of the ether oxygen

Unimolecular cleavage ( -

Implication: If your molecule contains a PMB group intended to be permanent, TFA is incompatible .[1]

Visualization: Stability Pathways

Figure 1: Mechanistic divergence between Methyl Ether (Stable) and PMB Ether (Labile) in TFA.[1]

Troubleshooting Guide

Issue 1: Unexpected Demethylation (Loss of Methyl Group)

Symptom: Mass spec shows [M-14] peak corresponding to loss of

-

Cause A (Contamination): Presence of strong nucleophiles (iodide, bromide) or Lewis acids in the cocktail.[1]

-

Cause B (Misidentification): It is not a methyl ether, but a methyl ester (

) which is hydrolytically unstable if water content is high and time is prolonged? (Unlikely in TFA alone, but possible).[1] -

Solution:

Issue 2: "Stuck" Protecting Group (Incomplete PMB Cleavage)

Symptom: PMB group remains partially attached after TFA treatment.[1]

-

Cause: Re-attachment (alkylation).[1] The cleaved PMB cation is an electrophile.[1] If not scavenged, it will react with the newly freed alcohol or electron-rich side chains (Trp, Tyr).[1]

-

Solution: Increase Scavenger Load.

Issue 3: Side Reactions on Methoxy-Aromatics

Symptom: Mass spec shows +56 Da (t-butyl) or +106 Da (PMB) adducts on your methoxy-containing drug motif.[1]

-

Cause: The methoxy group activates the aromatic ring, making it a "scavenger" for other carbocations generated during cleavage.

-

Solution:

-

Use a "cocktail" with higher scavenger concentration than your substrate.[1]

-

Recommended Cocktail: Reagent K or TFA/TIS/H2O (95:2.5:2.5).

-

Validated Protocols

Protocol A: Standard Cleavage (Preserving Methyl Ethers)

Use this when your molecule contains a stable methyl ether (e.g., Codeine, Anisole derivative) and you need to remove Boc/tBu groups.[1]

-

Preparation: Cool TFA to 0°C.

-

Cocktail: Prepare TFA / TIS / Water (95 : 2.5 : 2.5 v/v) .

-

Note: Avoid halides (HCl, HBr) which could promote demethylation.[1]

-

-

Reaction: Add cocktail to resin/compound (10 mL per 1 g resin).

-

Incubation: Shake at room temperature for 2–3 hours.

-

Workup: Precipitate in cold diethyl ether.

-

Validation: The methyl ether will remain intact.[1]

-

Protocol B: PMB Removal (Cleaving Methoxybenzyl Ethers)

Use this when you specifically want to remove a PMB protecting group.[1]

-

Cocktail: TFA / DCM / Anisole (50 : 45 : 5 v/v) .

-

Note: Dilute TFA (1-10%) is often sufficient for PMB, but 50% ensures speed.[1] Anisole is critical to prevent the cleaved PMB cation from re-alkylating the product.

-

-

Temperature: 0°C to Room Temperature.

-

Time: 30–60 minutes.

Frequently Asked Questions (FAQ)

Q1: Can I use Anisole as a scavenger if my peptide contains a methoxy group?

A: Yes.[1] Anisole (

Q2: I am using a Rink Amide linker. It has methoxy groups.[1][3][4] Will they cleave? A: The methoxy groups on the Rink linker are structural. They tune the acid sensitivity of the linker-peptide bond. Upon cleavage, the peptide is released as an amide, and the linker (with its methoxy groups) remains on the resin (or forms a byproduct in solution). The methoxy groups themselves do not fall off the linker.

Q3: Will TFA cleave a methyl ester (